An In-Depth Technical Guide to 2-(3-Thienylsulfonyl)acetonitrile for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(3-Thienylsulfonyl)acetonitrile for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-(3-Thienylsulfonyl)acetonitrile (CAS No: 175205-79-5). As a molecule incorporating the pharmacologically significant thiophene ring, a sulfonyl group, and a reactive nitrile moiety, this compound represents a versatile scaffold for medicinal chemistry and drug discovery. This document delves into its structural characteristics, postulated synthetic routes, expected reactivity, and potential applications, offering a foundational resource for researchers in organic synthesis and pharmaceutical development. While experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.
Introduction: The Chemical Significance of a Multifunctional Scaffold
2-(3-Thienylsulfonyl)acetonitrile is a small organic molecule that brings together three key functional groups, each contributing to its unique chemical character and potential for biological activity. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs due to its ability to engage in various biological interactions and serve as a bioisostere for a phenyl ring.[1][2] The sulfone group, a strong electron-withdrawing moiety, can participate in hydrogen bonding and modulate the physicochemical properties of a molecule, often enhancing its metabolic stability and cell permeability.[1] The α-sulfonyl acetonitrile motif is a reactive handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecular architectures.[3] The convergence of these three components in a single, relatively simple structure makes 2-(3-Thienylsulfonyl)acetonitrile a compound of significant interest for the development of novel therapeutics. Thiophene derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]
Physicochemical Properties
Structural and General Properties
Below is a table summarizing the known and predicted properties of 2-(3-Thienylsulfonyl)acetonitrile.
| Property | Value | Source/Basis for Prediction |
| CAS Number | 175205-79-5 | [6] |
| Molecular Formula | C₆H₅NO₂S₂ | [6] |
| Molecular Weight | 187.23 g/mol | [6] |
| Appearance | Predicted to be an off-white to pale yellow crystalline powder. | Based on the appearance of analogous aryl sulfonylacetonitriles like 2-(phenylsulfonyl)acetonitrile.[4][7] |
| Melting Point | Predicted to be in the range of 100-120 °C. | The melting point of 2-(phenylsulfonyl)acetonitrile is 112-114 °C.[4][8][9] The thiophene ring may slightly alter crystal packing, leading to a variation in this range. |
| Boiling Point | Predicted to be > 350 °C at 760 mmHg. | The boiling point of 2-(phenylsulfonyl)acetonitrile is predicted to be high due to its polarity and molecular weight.[4] |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, acetonitrile, and DMSO, with limited solubility in water. | Based on the solubility of 2-(phenylsulfonyl)acetonitrile and the polar nature of the sulfone and nitrile groups.[7][9] |
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// Positioning C1 [pos="0,1!"]; C2 [pos="1.2,0.5!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="0,-1!"]; S1 [pos="-1,0!"]; S2 [pos="2.5,0!"]; O1 [pos="3.5,0.8!"]; O2 [pos="3.5,-0.8!"]; C5 [pos="2.5,-1.5!"]; H1 [pos="0,1.5!"]; H2 [pos="1.8,1!"]; H3 [pos="1.8,-1!"]; H4 [pos="-0.5,-1.5!"]; C6 [pos="2.5,-2.5!"]; N1 [pos="2.5,-3.5!"]; H5 [pos="3,-1.5!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S1 [label=""]; S1 -- C1 [label=""]; C3 -- S2 [label=""]; S2 -- O1 [label="="]; S2 -- O2 [label="="]; S2 -- C5 [label=""]; C1 -- H1 [label=""]; C2 -- H2 [label=""]; C4 -- H3 [label=""]; C5 -- H4 [label=""]; C5 -- H5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label="≡"];
}
Figure 1: Chemical structure of 2-(3-Thienylsulfonyl)acetonitrile.
Proposed Synthesis and Experimental Protocols
Route 1: Sulfonylation of a Precursor Acetonitrile
This approach involves the preparation of a suitable thiophene precursor followed by the introduction of the sulfonylacetonitrile moiety.
Figure 2: Proposed synthesis of 2-(3-Thienylsulfonyl)acetonitrile via nucleophilic substitution.
Step-by-Step Protocol:
-
Preparation of Thiophene-3-sulfonyl chloride: This starting material can be synthesized from thiophene-3-sulfonic acid by reaction with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. Standard literature procedures for the synthesis of aryl sulfonyl chlorides should be followed.[10]
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of chloroacetonitrile (1.0 eq) in a dry aprotic solvent such as anhydrous acetonitrile or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the chloroacetonitrile anion.
-
Sulfonylation: A solution of thiophene-3-sulfonyl chloride (1.0 eq) in the same dry solvent is added dropwise via the addition funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(3-Thienylsulfonyl)acetonitrile.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the acidic α-proton of chloroacetonitrile without competing in the subsequent nucleophilic substitution. The reaction is performed at low temperatures to control the exothermicity and minimize potential side reactions. Anhydrous conditions are essential to prevent quenching of the anion and hydrolysis of the sulfonyl chloride.
Route 2: Oxidation of a Thioether Precursor
An alternative strategy involves the synthesis of the corresponding thioether followed by oxidation to the sulfone.
Figure 3: Proposed synthesis of 2-(3-Thienylsulfonyl)acetonitrile via oxidation.
Step-by-Step Protocol:
-
Synthesis of 2-(3-Thienylthio)acetonitrile: This precursor can be prepared by the reaction of 3-thiophenethiol with chloroacetonitrile in the presence of a base like potassium carbonate in a solvent such as acetone.
-
Oxidation Reaction: Dissolve the 2-(3-thienylthio)acetonitrile (1.0 eq) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C.
-
Addition of Oxidant: Add a solution of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) in DCM dropwise. The use of a slight excess of the oxidant ensures complete conversion to the sulfone.
-
Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 2-(3-Thienylsulfonyl)acetonitrile.
Causality Behind Experimental Choices: m-CPBA is a common and effective reagent for the oxidation of sulfides to sulfones.[11] The stoichiometry is important; using approximately two equivalents of the oxidizing agent favors the formation of the sulfone over the intermediate sulfoxide. The basic wash is necessary to remove acidic byproducts.
Chemical Properties and Reactivity
The chemical reactivity of 2-(3-Thienylsulfonyl)acetonitrile is dictated by its three principal functional components: the thiophene ring, the sulfonyl group, and the acetonitrile moiety.
Reactivity of the Thiophene Ring
The thiophene ring is an electron-rich aromatic system and is generally more reactive towards electrophilic substitution than benzene.[12] However, the strongly electron-withdrawing sulfonyl group at the 3-position will deactivate the ring towards electrophilic attack. Any substitution would be directed to the positions meta to the sulfonyl group (positions 2 and 5).
Reactivity of the α-Methylene Protons
The protons on the methylene carbon (α to both the sulfonyl and nitrile groups) are highly acidic due to the electron-withdrawing nature of both adjacent functional groups. This allows for easy deprotonation with a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in a variety of reactions, including:
-
Alkylation: Reaction with alkyl halides to introduce substituents at the α-position.
-
Aldol-type condensations: Reaction with aldehydes and ketones.
-
Michael additions: Conjugate addition to α,β-unsaturated systems.
Reactions of the Nitrile Group
The nitrile group is a versatile functional group that can undergo several important transformations:
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide.
-
Reduction: The nitrile can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form various heterocyclic systems, which is a common strategy in medicinal chemistry.
Spectroscopic Characterization (Predicted)
As no experimental spectra are publicly available, the following are predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the thiophene ring protons and the methylene protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4 - 8.0 | m | 3H | Thiophene ring protons | Aromatic protons on a thiophene ring typically appear in this region. The electron-withdrawing sulfonyl group will cause downfield shifts. |
| ~4.0 - 4.5 | s | 2H | -CH₂- | The methylene protons are adjacent to two strong electron-withdrawing groups (sulfonyl and nitrile), leading to a significant downfield shift. For comparison, the methylene protons in 2-(phenylsulfonyl)acetonitrile appear around 4.3 ppm. |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~125 - 140 | Thiophene ring carbons | Aromatic carbons of the thiophene ring. |
| ~115 | -C≡N | The nitrile carbon typically appears in this region. |
| ~50 - 60 | -CH₂- | The methylene carbon, being deshielded by the adjacent sulfonyl and nitrile groups, will appear significantly downfield. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2250 | Nitrile (-C≡N) | C≡N stretch (a sharp, medium intensity band)[13] |
| ~1330 and ~1150 | Sulfone (-SO₂-) | Asymmetric and symmetric SO₂ stretching, respectively (strong bands)[14] |
| ~3100 | Aromatic C-H | C-H stretch on the thiophene ring |
| ~1400-1500 | Aromatic C=C | C=C stretching in the thiophene ring |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 187. Fragmentation patterns would likely involve the loss of SO₂, the nitrile group, and cleavage of the thiophene ring.
Potential Applications in Drug Development
The structural motifs within 2-(3-Thienylsulfonyl)acetonitrile suggest several potential applications in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The compound can serve as a versatile starting material for the synthesis of a library of more complex molecules. The reactive α-methylene and nitrile groups allow for diverse chemical modifications.
-
Enzyme Inhibitors: The sulfone group is known to interact with the active sites of various enzymes. The overall structure could be tailored to target specific enzymes implicated in disease.
-
Anticancer and Antimicrobial Agents: Thiophene derivatives have a well-documented history of anticancer and antimicrobial activities.[4][5] Further functionalization of this scaffold could lead to the discovery of new therapeutic agents in these areas.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(3-Thienylsulfonyl)acetonitrile is not widely available, general precautions for handling α-sulfonyl nitriles and thiophene derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[2][15]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicity of this specific compound is unknown. However, many nitriles are toxic, and sulfones can have biological activity. Treat this compound as potentially hazardous.
Conclusion
2-(3-Thienylsulfonyl)acetonitrile is a molecule with considerable potential in the fields of organic synthesis and medicinal chemistry. Its combination of a thiophene ring, a sulfonyl group, and a nitrile functionality provides a rich platform for chemical exploration and the development of novel compounds with potential therapeutic applications. While a comprehensive experimental characterization is yet to be published, this technical guide provides a solid foundation of predicted properties and plausible synthetic routes to stimulate and support further research into this promising chemical entity.
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